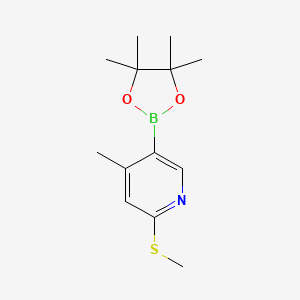

4-Methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

4-Methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: Not explicitly provided, referenced in ) is a boronic ester derivative featuring a pyridine core substituted with a methyl group at position 4, a methylsulfanyl group at position 2, and a tetramethyl-1,3,2-dioxaborolane moiety at position 5. The compound’s molecular formula is deduced as C₁₃H₁₉BNO₂S, with a calculated molecular weight of 263.88 g/mol.

Properties

IUPAC Name |

4-methyl-2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2S/c1-9-7-11(18-6)15-8-10(9)14-16-12(2,3)13(4,5)17-14/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFZJDNQLTZSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-2-(methylsulfanyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a compound with the CAS number 1354911-06-0, is of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 265.18 g/mol. Its structure includes a pyridine ring substituted with a methylsulfanyl group and a dioxaborolane moiety, which are significant for its biological interactions.

Structural Representation

| Property | Value |

|---|---|

| CAS Number | 1354911-06-0 |

| Molecular Formula | C13H20BNO2S |

| Molecular Weight | 265.18 g/mol |

| Boiling Point | Not available |

Research indicates that compounds similar to this compound may interact with various biological targets, including receptor tyrosine kinases. These interactions can influence cellular signaling pathways involved in cancer progression and other diseases.

- Inhibition of Tyrosine Kinases : Preliminary studies suggest that this compound may inhibit specific kinases associated with cancer cell proliferation.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, potentially offering protective effects against oxidative stress in cells.

- Cellular Uptake : The dioxaborolane group may facilitate cellular uptake and bioavailability, enhancing the compound's efficacy.

Toxicity and Safety

The compound has been classified with safety warnings indicating it is harmful if swallowed (H302) and can cause skin irritation (H315) . Proper handling and safety measures are necessary when working with this substance.

Case Studies

-

In Vitro Studies : In cell line assays, compounds similar to this one have shown promising results in inhibiting the growth of tumor cells by targeting specific pathways involved in cell division and survival.

- Example : A study demonstrated that a related compound inhibited the proliferation of breast cancer cell lines by disrupting signaling pathways mediated by receptor tyrosine kinases.

- Animal Models : Animal studies have indicated potential anti-tumor effects when administered in vivo, suggesting the need for further exploration into its therapeutic applications.

Comparative Analysis

A comparative analysis of biological activities between this compound and related compounds is summarized below:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

A comparative analysis of structurally related boronic esters highlights key differences in substituents, electronic properties, and applications:

Reactivity in Cross-Coupling Reactions

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methylsulfanyl group donates electrons via resonance, increasing electron density at boron and enhancing its nucleophilicity in Suzuki-Miyaura couplings compared to electron-withdrawing substituents (e.g., CF₃ in ). This aligns with Parr and Pearson’s principle of absolute electronegativity, where softer nucleophiles (electron-rich boron) react more efficiently with softer electrophiles .

- Steric Effects : Compounds with bulky groups (e.g., pyrrolidine in ) exhibit slower coupling kinetics due to steric hindrance, whereas smaller substituents (methylsulfanyl) allow faster transmetallation .

Solubility and Stability

- Methylsulfanyl and methyl groups in the target compound improve solubility in non-polar solvents (e.g., THF, toluene) compared to polar derivatives like sulfonyl () or hydroxybenzoate ().

- Stability under basic conditions is critical. Sulfur-containing boronic esters (e.g., methylsulfanyl) may undergo oxidation to sulfoxides or sulfones under harsh conditions, whereas trifluoromethyl-substituted analogs () are more inert .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.